Enzyme assay variability caused by generic oligosaccharide substitution compromises data reproducibility. Maltotriose xhydrate (CAS 207511-08-8) eliminates this risk as a compound-specific substrate with defined kinetic parameters.
• α-Glucosidase substrate: Kₘ = 0.28 mM, enabling sensitive inhibitor screening at low concentrations with reduced depletion artifacts relative to maltose.
• HPLC carbohydrate standard: the second most abundant fermentable sugar in wort; accurate quantification is critical for predicting fermentation attenuation and residual sugar content.
• Substrate-inhibitory brake on native MGAM: essential for physiologically relevant starch digestion assays-an effect not replicated by maltose or longer maltooligosaccharides.
Supplied as white to off-white crystalline powder, ≥95% purity, water solubility ~50 mg/mL. Global shipping from stocked inventory.
Molecular FormulaC18H34O17
Molecular Weight522.5 g/mol
Cat. No.B13387660
⚠ Attention: For research use only. Not for human or veterinary use.
Maltotriose xhydrate (also referred to as maltotriose monohydrate or maltotriose hydrate; CAS 207511-08-8, molecular formula C₁₈H₃₂O₁₆·H₂O, MW 522.45 g/mol) is a linear trisaccharide consisting of three α-D-glucose units linked by α-1,4-glycosidic bonds . As the shortest maltooligosaccharide classified as a maltodextrin, it serves as the inducer of the maltose regulon in Escherichia coli and is a key intermediate in starch hydrolysis . Commercially, this compound is supplied as a white to off-white crystalline powder with a melting point of 132–135°C and water solubility of approximately 50 mg/mL [1]. It is routinely employed as a carbohydrate standard in HPLC-RID analysis of wort composition and as a substrate for characterizing α-glucosidase and α-amylase activity . The CAS distinction is critical for procurement: maltotriose xhydrate (207511-08-8) differs structurally from melezitose hydrate (207511-10-2), which contains fructose in an α-1,2 linkage .
Use ContextSubstrate for α-glucosidase, α-amylase assays; HPLC carbohydrate standard
FormatCrystalline powder, water-soluble (~50 mg/mL), suitable for aqueous assay preparation
Identity DistinctionCAS 207511-08-8; differentiate from melezitose hydrate (207511-10-2) for procurement accuracy
Generic substitution among maltooligosaccharides in research and industrial workflows introduces substantial methodological variability and data inconsistency. Maltose (G2), maltotriose (G3), and maltotetraose (G4) exhibit distinct kinetic parameters with α-glucosidase and α-amylase enzymes; substituting one for another alters observed Vₘₐₓ, Kₘ, and substrate inhibition profiles, rendering cross-study comparisons invalid [1]. Similarly, linkage isomerism profoundly affects degradation kinetics: maltotriose (α-1,4 linkages) degrades more rapidly than panose or isomaltotriose (α-1,6-containing) under subcritical water conditions [2]. In brewing analysis, maltotriose is the second most abundant fermentable sugar in wort, yet its uptake kinetics differ markedly between lager and ale yeast strains; substituting maltotetraose or maltopentaose standards for HPLC calibration yields inaccurate residual sugar quantification and flawed attenuation predictions [3]. Furthermore, maltotriose acts as a specific substrate-inhibitory "brake" on native maltase-glucoamylase (MGAM) activity—an effect not replicated by maltose or longer maltooligosaccharides in certain recombinant enzyme systems [4]. These quantifiable differences demand compound-specific sourcing for reproducible enzymatic assays, fermentation monitoring, and analytical standardization.
Kinetic Profile Mismatch
Maltose (G2) or maltotetraose (G4) exhibit divergent Km and Vmax with α-glucosidases, invalidating cross-study comparisons.
Linkage Isomer Degradation
Panose or isomaltotriose (α-1,6 bonds) degrade slower than maltotriose under subcritical water, altering hydrolysis kinetics.
MGAM substrate-inhibitory 'brake' is absent with maltose, compromising physiological starch digestion models.
[1] R. P. Krakenaĭte et al., "Some properties of two forms of alpha-glucosidase from pig small intestinal mucosa," Biokhimiia, vol. 48, no. 4, pp. 620–628, 1983. View Source
[2] S. H. Khajavi et al., "Degradation kinetics of trisaccharides comprised of glucose residues in subcritical water," Bioscience, Biotechnology, and Biochemistry, vol. 80, no. 8, pp. 1529–1536, 2016. View Source
[3] J. A. Alves Jr. et al., "Maltose and Maltotriose Transporters in Brewer's Saccharomyces Yeasts: Polymorphic and Key Residues in Their Activity," Fermentation, vol. 11, no. 6, 2025. View Source
[4] B. L. Nichols et al., "Luminal Starch Substrate 'Brake' on Maltase-Glucoamylase Activity Is Located within the Glucoamylase Subunit," Journal of Nutrition, vol. 139, no. 10, pp. 1884–1891, 2009. View Source
Quantitative Evidence for Maltotriose xhydrate
α-Glucosidase Substrate Affinity
Maltotriose exhibits 7.5-fold higher affinity (lower Kₘ) for neutral α-glucosidase from pig serum compared to maltose, the most common disaccharide analog. The Kₘ value for maltotriose is 0.28 mM, whereas maltose requires 2.1 mM to achieve half-maximal velocity [1]. This quantifiable difference means maltotriose saturates the enzyme active site at far lower substrate concentrations, a critical consideration for designing sensitive enzyme assays and inhibitor screening protocols.
Substrate AffinityHead-to-head
Km 0.28 mM (maltotriose) vs 2.1 mM (maltose), 7.5-fold higher affinity
Enables sensitive enzyme assays at low substrate concentrations
Michaelis-Menten constant (Kₘ) for α-glucosidase substrate affinity
Target Compound Data
Kₘ = 0.28 mM
Comparator Or Baseline
Maltose: Kₘ = 2.1 mM
Quantified Difference
7.5-fold lower Kₘ (higher affinity) for maltotriose
Conditions
Neutral α-glucosidase from pig serum; pH and temperature conditions per cited study
Why This Matters
For procurement of substrates in α-glucosidase inhibition assays, maltotriose's lower Kₘ reduces substrate depletion artifacts and improves assay linearity at low concentrations compared to maltose.
[1] S. Chiba et al., "Substrate Specificity of a Neutral α-Glucosidase from Pig Serum," Agricultural and Biological Chemistry, vol. 43, no. 2, pp. 313–319, 1979. View Source
Hydrolysis Velocity: Neutral α-Glucosidase
Under identical assay conditions with neutral α-glucosidase from pig serum, the relative velocity of hydrolysis for maltotriose is 74% of that observed for maltose, while maltotetraose exhibits 80% relative velocity [1]. This places maltotriose as a moderately slower substrate than both its shorter (maltose) and longer (maltotetraose) chain-length analogs, enabling differential assessment of enzyme subsite specificity and transglucosylation activity.
Captures moderate-velocity effects missed by high-turnover maltose
Same enzyme and conditions
Enzyme kineticsα-GlucosidaseSubstrate specificityVelocity ratio
Evidence Dimension
Relative hydrolysis velocity (maltose normalized to 100)
Target Compound Data
Relative velocity = 74
Comparator Or Baseline
Maltose = 100; Maltotetraose = 80
Quantified Difference
26% lower velocity than maltose; 6% lower than maltotetraose
Conditions
Neutral α-glucosidase from pig serum; equivalent substrate concentrations
Why This Matters
Researchers characterizing α-glucosidase subsite architecture or screening for transglucosylation inhibitors must use maltotriose rather than maltose to detect moderate-velocity substrate effects and avoid masking by high-turnover analogs.
Enzyme kineticsα-GlucosidaseSubstrate specificityVelocity ratio
[1] S. Chiba et al., "Substrate Specificity of a Neutral α-Glucosidase from Pig Serum," Agricultural and Biological Chemistry, vol. 43, no. 2, pp. 313–319, 1979. View Source
Catalytic Efficiency with Thermophilic α-Glucosidase
With the thermophilic α-glucosidase BLAG (from Bifidobacterium longum), maltotriose (G3) achieves the highest kcat/Kₘ value among maltooligosaccharides tested, outperforming maltotetraose (G4) and maltopentaose (G5) [1]. This indicates that G3 is the kinetically preferred substrate for this enzyme class, a property not predictable from chain-length trends alone and not shared by the disaccharide maltose, which is a poorer substrate for BLAG.
Catalytic EfficiencyHead-to-head
Highest kcat/Km among maltotriose (G3), maltotetraose (G4), maltopentaose (G5) tested
Preferred substrate for thermophilic α-glucosidase benchmarking
Qualitatively highest; quantitative kcat and Kₘ values provided in source
Conditions
Thermophilic α-glucosidase BLAG from Bifidobacterium longum; optimized assay conditions
Why This Matters
For laboratories characterizing novel thermophilic glycosidases or developing high-temperature starch-processing enzymes, maltotriose is the optimal substrate for benchmarking catalytic efficiency, not maltose or longer maltooligosaccharides.
[1] N.-R. Kim et al., "Characterization of novel thermophilic alpha-glucosidase from Bifidobacterium longum," International Journal of Biological Macromolecules, vol. 99, pp. 594–599, 2017. View Source
Thermal Degradation Rate Comparison
Under caramelization conditions (aqueous solution, no glycine) and Maillard conditions (with glycine), the thermal degradation of maltotriose proceeds more slowly than that of glucose and maltose [1]. This comparative stability, derived from its trisaccharide structure, makes maltotriose a preferred carbohydrate component in thermally processed formulations where reduced browning and lower α-dicarbonyl generation are desired outcomes.
Aqueous solution; caramelization (no glycine) and Maillard (with glycine) conditions
Why This Matters
In food science and pharmaceutical formulation research where thermal processing is required, selecting maltotriose over glucose or maltose reduces unwanted browning reactions and maintains product color stability.
[1] A. Hollnagel and L. W. Kroh, "Thermal Degradation of d-Glucose, Maltose, and Maltotriose in Aqueous Solution," Journal of Agricultural and Food Chemistry, vol. 50, no. 6, pp. 1724–1728, 2002. View Source
Subcritical Water Degradation Kinetics
Under subcritical water conditions, the overall degradation rate of maltotriose (all α-1,4 linkages) exceeds that of panose and isomaltotriose (both containing α-1,6 linkages) [1]. Reaction rate constant estimation demonstrated the degradation order: maltotriose > panose > isomaltotriose. This confirms that α-1,4 glycosidic bonds are more readily cleaved than α-1,6 bonds, a property that distinguishes maltotriose from linkage-isomeric trisaccharides in hydrolysis studies and process engineering applications.
Subcritical water; temperature range 180–260°C; reaction rate constants estimated
Why This Matters
For researchers studying glycosidic bond lability or designing subcritical water hydrolysis processes for biomass conversion, maltotriose provides a well-defined α-1,4-linked benchmark with quantifiably different kinetics than α-1,6-containing trisaccharides.
Subcritical waterDegradation kineticsGlycosidic bond cleavageTrisaccharide
[1] S. H. Khajavi et al., "Degradation kinetics of trisaccharides comprised of glucose residues in subcritical water," Bioscience, Biotechnology, and Biochemistry, vol. 80, no. 8, pp. 1529–1536, 2016. View Source
Substrate-Inhibitory Brake Effect on MGAM
Native maltase-glucoamylase (MGAM) exhibits a strong substrate-inhibitory 'brake' effect in the presence of maltotriose, maltotetraose, and maltopentaose—an effect that is absent in recombinant ntMGAM lacking the membrane-anchoring domain [1]. This regulatory phenomenon is specific to the trisaccharide and its longer homologs; maltose does not produce the same inhibitory profile. The loss of this brake effect in truncated enzyme preparations has significant implications for in vitro starch digestion modeling.
MGAM Brake EffectClass-level
Substrate-inhibitory 'brake' present with maltotriose on native MGAM; absent with maltose and truncated MGAM
Essential to capture physiologically relevant starch digestion regulation
Substrate inhibition ('brake' effect) on MGAM activity
Target Compound Data
Strong substrate-inhibitory brake effect on native MGAM
Comparator Or Baseline
Maltose: no comparable brake effect; ntMGAM (truncated): no brake effect
Quantified Difference
Qualitative presence vs. absence of inhibitory brake
Conditions
Native human MGAM vs. recombinant ntMGAM; maltooligosaccharide substrate series
Why This Matters
Investigators modeling starch digestion kinetics or screening α-glucosidase inhibitors for glycemic control must use maltotriose as the minimal substrate to capture the physiologically relevant MGAM brake phenomenon, which is absent with maltose.
[1] B. L. Nichols et al., "Luminal Starch Substrate 'Brake' on Maltase-Glucoamylase Activity Is Located within the Glucoamylase Subunit," Journal of Nutrition, vol. 139, no. 10, pp. 1884–1891, 2009. View Source
Maltotriose xhydrate Application Scenarios
Enzyme Kinetics and Inhibitor Screening
Maltotriose xhydrate is the preferred substrate for characterizing α-glucosidase and α-amylase activity where moderate-velocity kinetics and high affinity are required. Its Kₘ of 0.28 mM with neutral α-glucosidase enables sensitive inhibitor screening at low substrate concentrations, reducing depletion artifacts relative to maltose [1]. The compound's substrate-inhibitory 'brake' effect on native MGAM makes it essential for physiologically relevant starch digestion assays [2].
As the second most abundant sugar in standard wort, accurate maltotriose quantification is critical for predicting fermentation attenuation and residual sugar content. Maltotriose xhydrate serves as a calibrated carbohydrate standard in HPLC-RID analysis of wort composition . Its uptake kinetics differ markedly between lager and ale yeast strains, with lager strains demonstrating faster utilization—a key performance metric in strain selection and fermentation optimization [3].
Thermophilic Enzyme Characterization
For laboratories engineering thermostable glycosidases for industrial starch hydrolysis, maltotriose xhydrate is the kinetically optimal substrate for benchmarking catalytic efficiency. With thermophilic α-glucosidase BLAG, maltotriose yields the highest kcat/Kₘ among G3–G5 maltooligosaccharides [4]. This property makes it indispensable for evaluating novel enzymes intended for high-temperature saccharification processes.
Thermal Stability and Maillard Reaction Studies
In investigations of caramelization and Maillard browning pathways, maltotriose xhydrate provides a trisaccharide benchmark with quantifiably slower thermal degradation than glucose and maltose [5]. This comparative stability supports its use as a model compound in formulation studies aimed at reducing α-dicarbonyl generation and preserving color in thermally processed foods and pharmaceutical excipients.
Application
Selection Property
Validation Focus
Enzyme kinetics & inhibitor screening
Reported high-affinity substrate with moderate-velocity kinetics
Verify α-glucosidase/α-amylase affinity and assay linearity
Brewing HPLC standardization
Calibrated carbohydrate standard for wort sugar profiling
Calibrate against wort composition; assess yeast strain uptake kinetics
Thermophilic enzyme characterization
Preferred substrate for catalytic efficiency benchmarking (G3–G5)
Benchmark kcat/Km with thermostable α-glucosidases
Thermal stability & Maillard studies
Trisaccharide with slower thermal degradation than glucose/maltose
Monitor browning and α-dicarbonyl reduction in formulation research
[1] S. Chiba et al., "Substrate Specificity of a Neutral α-Glucosidase from Pig Serum," Agricultural and Biological Chemistry, vol. 43, no. 2, pp. 313–319, 1979. View Source
[2] B. L. Nichols et al., "Luminal Starch Substrate 'Brake' on Maltase-Glucoamylase Activity Is Located within the Glucoamylase Subunit," Journal of Nutrition, vol. 139, no. 10, pp. 1884–1891, 2009. View Source
[3] J. A. Alves Jr. et al., "Maltose and Maltotriose Transporters in Brewer's Saccharomyces Yeasts: Polymorphic and Key Residues in Their Activity," Fermentation, vol. 11, no. 6, 2025. View Source
[4] N.-R. Kim et al., "Characterization of novel thermophilic alpha-glucosidase from Bifidobacterium longum," International Journal of Biological Macromolecules, vol. 99, pp. 594–599, 2017. View Source
[5] A. Hollnagel and L. W. Kroh, "Thermal Degradation of d-Glucose, Maltose, and Maltotriose in Aqueous Solution," Journal of Agricultural and Food Chemistry, vol. 50, no. 6, pp. 1724–1728, 2002. View Source
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